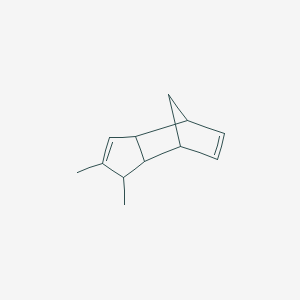
Dilithium tartrate
Übersicht
Beschreibung
Dilithium tartrate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a salt of lithium and tartaric acid, and its chemical formula is Li2C4H4O6. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research.
Wirkmechanismus
The mechanism of action of dilithium tartrate is not well understood. However, it is believed to interact with various receptors and enzymes in the body, leading to its observed biochemical and physiological effects. For example, dilithium tartrate has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, dilithium tartrate can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
Dilithium tartrate has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory, neuroprotective, and enzyme-modulating effects, as mentioned earlier. Additionally, dilithium tartrate has been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using dilithium tartrate in lab experiments is its unique properties. It is a lithium-containing compound, which makes it ideal for use in the synthesis of lithium-containing materials. Additionally, its observed biochemical and physiological effects make it a promising candidate for drug discovery and development.
However, there are also limitations to using dilithium tartrate in lab experiments. One of the main limitations is its toxicity. Lithium compounds can be toxic in high doses, and dilithium tartrate is no exception. Therefore, caution must be taken when handling this compound in the lab.
Zukünftige Richtungen
There are several future directions for research on dilithium tartrate. One area of research is the synthesis of novel lithium-containing materials using dilithium tartrate as a precursor. These materials can have various applications in energy storage and other electronic devices.
Another area of research is the development of dilithium tartrate-based drugs for the treatment of neurological disorders. Further studies are needed to understand the mechanism of action of dilithium tartrate and its potential as a therapeutic agent.
Conclusion
In conclusion, dilithium tartrate is a promising compound for scientific research. It has various applications in material science and biomedicine and exhibits unique biochemical and physiological effects. Although there are limitations to using dilithium tartrate in lab experiments, its potential for drug discovery and development makes it a compound worth studying further.
Synthesemethoden
Dilithium tartrate can be synthesized by reacting lithium hydroxide with tartaric acid in water. The reaction produces a white powder that can be purified by recrystallization. The yield of the synthesis process is dependent on the purity of the starting materials and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Dilithium tartrate has various applications in scientific research. One of the primary applications is in the field of material science, where it is used as a precursor for the synthesis of lithium-containing materials. These materials have unique properties, such as high electrical conductivity and low density, making them ideal for use in batteries and other electronic devices.
Another area of research where dilithium tartrate has shown promise is in the field of biomedicine. It has been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential treatment for various neurological disorders, such as Alzheimer's and Parkinson's diseases. Furthermore, dilithium tartrate has been shown to enhance the activity of certain enzymes, which can be beneficial in drug discovery and development.
Eigenschaften
IUPAC Name |
dilithium;2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCYXJAEFHYHPP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Li2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953073 | |
| Record name | Dilithium 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dilithium tartrate | |
CAS RN |
30903-88-9, 868-17-7 | |
| Record name | Dilithium 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)





